synthesis of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid
synthesis of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid
An In-depth Technical Guide to the Synthesis of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid
Abstract
This technical guide provides a comprehensive, research-level overview of a robust synthetic methodology for 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid (CAS No. 545352-96-3). The primary synthetic strategy detailed herein involves the nucleophilic ring-opening of cyclohexane-1,2-dicarboxylic anhydride with n-propylamine. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and outlines methods for purification and characterization. The guide is intended for researchers, chemists, and drug development professionals requiring a practical and scientifically grounded approach to the synthesis of this bifunctional molecule. All protocols are designed to be self-validating, and key claims are supported by authoritative references.
Introduction and Foundational Concepts
2-[(propylamino)carbonyl]cyclohexanecarboxylic acid is a substituted cyclohexanecarboxylic acid derivative containing both a carboxylic acid and a secondary amide functional group.[1] Its structure presents opportunities for further chemical modification at two distinct points, making it a potentially valuable building block or intermediate in the synthesis of more complex molecules, including novel pharmaceutical agents and specialized polymers. The presence of both a hydrogen bond donor (amide N-H, acid O-H) and acceptor (carbonyl oxygens) suggests its utility in designing molecules with specific intermolecular interaction capabilities.
The core of this guide focuses on the most direct and efficient synthetic pathway, which leverages the reactivity of a cyclic anhydride precursor.
Physicochemical Properties
A summary of the key computed and known properties of the target compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 545352-96-3 | [1][2] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| IUPAC Name | 2-(propylcarbamoyl)cyclohexane-1-carboxylic acid | [1] |
| Hazard Classification | Irritant | [2] |
Retrosynthetic Analysis and Synthesis Strategy
The most logical and atom-economical approach to synthesizing this mono-amide mono-acid is through the acylation of n-propylamine with a suitable dicarboxylic acid derivative. A retrosynthetic analysis reveals that cyclohexane-1,2-dicarboxylic anhydride is an ideal starting material. The reaction involves a nucleophilic acyl substitution where the amine attacks one of the carbonyl groups of the anhydride, leading to a regioselective ring-opening that generates the desired product in a single step.
This strategy is advantageous due to the high reactivity of the anhydride, the commercial availability of the starting materials, and the typically clean reaction profile that simplifies purification.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursor: Cyclohexane-1,2-dicarboxylic Anhydride
While cyclohexane-1,2-dicarboxylic anhydride is commercially available, understanding its synthesis provides deeper insight. A standard industrial route involves a two-step process starting from fundamental building blocks.
-
Diels-Alder Reaction: 1,3-Butadiene reacts with maleic anhydride to form cis-4-cyclohexene-1,2-dicarboxylic anhydride. This [4+2] cycloaddition is highly efficient and stereoselective.[3][4][5]
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Hydrogenation: The double bond in the cyclohexene ring is then saturated via catalytic hydrogenation (e.g., using a nickel catalyst) to yield the final cis-cyclohexane-1,2-dicarboxylic anhydride.[6]
Caption: Workflow for the synthesis of the anhydride precursor.
Experimental Protocol: Synthesis of 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid
This section provides a detailed, self-validating protocol for the synthesis of the title compound from cyclohexane-1,2-dicarboxylic anhydride and n-propylamine.
Materials and Reagents
-
Cyclohexane-1,2-dicarboxylic anhydride (mixture of isomers) (CAS: 13149-00-3)
-
n-Propylamine (CAS: 107-10-8)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), 1 M solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Rotary Evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Safety Note: This procedure should be performed in a well-ventilated fume hood. n-Propylamine is flammable and corrosive. Cyclohexane-1,2-dicarboxylic anhydride is an irritant.[2] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexane-1,2-dicarboxylic anhydride (10.0 g, 64.9 mmol, 1.0 equiv.). Dissolve the anhydride in 100 mL of anhydrous dichloromethane (DCM) and stir until fully dissolved. Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Amine Addition: While stirring vigorously, add n-propylamine (3.84 g, 5.33 mL, 64.9 mmol, 1.0 equiv.) dropwise to the cooled solution over 15-20 minutes using a dropping funnel. Causality Note: Slow, dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the anhydride.
-
Aqueous Workup: Upon completion, transfer the reaction mixture to a 500 mL separatory funnel. Add 100 mL of 1 M HCl solution and shake vigorously. This step protonates the newly formed carboxylate salt and extracts any unreacted n-propylamine into the aqueous phase.
-
Phase Separation and Extraction: Separate the organic (DCM) layer. Wash the organic layer sequentially with 100 mL of deionized water and then 100 mL of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product is typically obtained as a white to off-white solid or a viscous oil.
Purification
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of a hot solvent mixture, such as ethyl acetate/hexanes.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization and Spectroscopic Analysis
The structural identity and purity of the synthesized 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid can be confirmed using standard spectroscopic techniques. The following are the expected characteristic signals.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 3300-2500 cm⁻¹.[7][8][9]
-
N-H Stretch (Amide): A moderate peak should appear around 3300 cm⁻¹.
-
C-H Stretches (Aliphatic): Multiple sharp peaks will be present between 3000-2850 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is expected around 1710 cm⁻¹.[7]
-
C=O Stretch (Amide I Band): A strong, sharp absorption should appear around 1640 cm⁻¹.
-
N-H Bend (Amide II Band): A moderate peak is expected around 1550 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-COOH: A very broad singlet, typically downfield (> 10 ppm).[7]
-
-NH-: A triplet (due to coupling with adjacent -CH₂-) between 6.0-8.0 ppm.
-
-CH₂- (Propyl, adjacent to NH): A quartet or triplet of doublets around 3.1-3.3 ppm.
-
Cyclohexane Protons: A complex series of multiplets in the aliphatic region (1.2-2.5 ppm).
-
-CH₂- and -CH₃ (Propyl): Multiplets in the upfield region (0.8-1.7 ppm).
-
-
¹³C NMR:
-
-C=O (Carboxylic Acid): A signal between 175-185 ppm.[7]
-
-C=O (Amide): A signal between 170-175 ppm.
-
Cyclohexane Carbons: Signals in the range of 25-50 ppm.
-
Propyl Carbons: Signals in the range of 10-45 ppm.
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): The expected molecular ion peak [M+H]⁺ would be at m/z 214.14, and the [M-H]⁻ peak would be at m/z 212.13. The exact mass is 213.1365 g/mol .[1]
Conclusion
This guide outlines a reliable and efficient synthesis for 2-[(propylamino)carbonyl]cyclohexanecarboxylic acid via the nucleophilic ring-opening of cyclohexane-1,2-dicarboxylic anhydride. The described methodology is based on well-established chemical principles, ensuring a high degree of success and scalability. The detailed protocol, coupled with predictive characterization data, provides researchers with the necessary tools to prepare, purify, and validate this versatile chemical intermediate for applications in medicinal chemistry and materials science.
References
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PubChem. (n.d.). 2-[(Propylamino)carbonyl]cyclohexanecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Drexel University. (n.d.). Experiment #4. Retrieved from [Link]
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Alfred State College. (n.d.). Preparation of 4-cyclohexene-cis-l.2-dicarboxylic acid: Example of the Diels-Alder reaction. Retrieved from [Link]
- Google Patents. (n.d.). US2794811A - Production of cis-cyclohexane-1, 2-dicarboxylic anhydride.
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Azmon, B. D. (2016, February 3). The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
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Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
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Química Organica.org. (n.d.). IR Spectrum: Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
- Google Patents. (n.d.). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
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